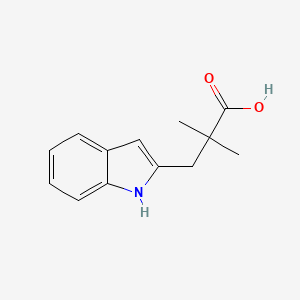

3-(1H-indol-2-yl)-2,2-dimethylpropanoicacid

Description

3-(1H-Indol-2-yl)-2,2-dimethylpropanoic acid is a carboxylic acid derivative featuring an indole moiety substituted at the 2-position with a branched alkyl chain. Indole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and metabolic regulatory activities. This compound’s structure combines the planar aromatic indole system with a sterically hindered dimethylpropanoic acid group, which may enhance receptor binding specificity and metabolic stability compared to simpler indole-carboxylic acids .

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C13H15NO2/c1-13(2,12(15)16)8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,8H2,1-2H3,(H,15,16) |

InChI Key |

VMTQFWYGFLPZLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of enzymes or receptors, leading to changes in their function and subsequent biological effects .

Comparison with Similar Compounds

Compound 73a and 73b (PPARα/δ and PPARα/γ Dual Activators)

- Structure: 3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid (73a) and its methyl-substituted derivative (73b) .

- Activity : Both compounds act as dual PPARα/δ and PPARα/γ activators, showing efficacy comparable to the reference drug Wy-14643. However, 73b (EC₅₀ = 45900 nM) is significantly less potent than 73a (EC₅₀ = 19273 nM), likely due to steric hindrance from the additional methyl group .

- Key Difference: Substituents on the phenoxy ring modulate potency, highlighting the importance of electronic and steric effects in PPAR activation.

MK886 (LOX Inhibitor)

- Structure: 3-[1-(p-Chlorobenzyl)-5-isopropyl-3-tert-butylthioindol-2-yl]-2,2-dimethylpropanoic acid .

- Activity: A potent inhibitor of 5-lipoxygenase (LOX), MK886 is used in inflammation and cancer research. The p-chlorobenzyl and tert-butylthio groups enhance hydrophobic interactions with the LOX active site, whereas the dimethylpropanoic acid moiety contributes to solubility .

- Comparison: Unlike 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid, MK886’s bulky tert-butylthio group increases metabolic stability but reduces aqueous solubility.

Compound 51 (Indomethacin Analog)

- Structure : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide .

- Activity : This indomethacin derivative targets cyclooxygenase (COX) with improved selectivity. Replacing the carboxylic acid with a sulfonamide group reduces gastrointestinal toxicity but maintains COX-2 inhibition .

- Key Difference : The sulfonamide group in 51 alters pharmacokinetics compared to the carboxylic acid in the target compound, favoring longer half-life but lower membrane permeability.

Pharmacokinetic and Physicochemical Properties

- Solubility: Carboxylic acid-containing analogs (e.g., 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid) exhibit higher aqueous solubility than sulfonamide or tert-butylthio derivatives (e.g., 51, MK886) due to ionization at physiological pH .

Biological Activity

3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid, often referred to in literature as a derivative of indole, has garnered attention due to its diverse biological activities. This compound is structurally related to other biologically active indole derivatives and has been investigated for its pharmacological properties, particularly in the context of inflammation and cardiovascular health.

- Chemical Formula : C13H15NO2

- Molecular Weight : 219.27 g/mol

- CAS Number : 103253-15-2

The biological activity of 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid is primarily attributed to its role as a selective antagonist of thromboxane A2 (TXA2) and prostaglandin endoperoxide receptors. These receptors are involved in various physiological processes including vasoconstriction and platelet aggregation.

Key Findings:

- Thromboxane A2 Antagonism : The compound exhibits potent antagonistic effects on TXA2 receptors, with reported pA2 values ranging from 8 to 8.4 in guinea pig smooth muscle tissues .

- Inhibition of Platelet Aggregation : It has an IC50 value of approximately 7 nM for inhibiting human platelet aggregation, indicating strong efficacy in modulating platelet function .

Biological Activities

The compound's biological activities extend beyond thromboxane antagonism:

1. Anti-inflammatory Effects

Research indicates that indole derivatives can modulate inflammatory pathways by inhibiting key enzymes involved in the synthesis of pro-inflammatory mediators. For instance, inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) has been linked to reduced production of prostaglandin E2 (PGE2), a potent pro-inflammatory agent .

2. Cardiovascular Implications

The ability of this compound to act on TXA2 receptors suggests potential therapeutic applications in cardiovascular diseases. Studies have shown that selective TXA2 antagonists can mitigate ischemia-reperfusion injury and cardiac arrhythmias .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Wainright and Parratt (1988) examined the effects of L-655240 (a similar compound) on cardiac arrhythmias induced by ischemia and reperfusion. Their findings suggested that TXA2 receptor antagonism could significantly reduce the incidence of arrhythmias in animal models .

- Ogletree and Allen (1992) investigated interspecies differences in TXA2 receptor responses, highlighting the importance of understanding receptor pharmacology for developing effective therapeutics .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid, and what challenges arise during regioselective indole functionalization?

- Methodology :

- Step 1 : Start with indole derivatives (e.g., 1H-indole) and introduce substituents via Friedel-Crafts alkylation or transition-metal-catalyzed coupling to attach the dimethylpropanoic acid backbone. Use protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions .

- Step 2 : Hydrolyze ester intermediates (e.g., ethyl or methyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .

- Challenge : Achieving regioselectivity at the indole 2-position requires careful optimization of reaction conditions (e.g., Lewis acids, temperature). Competing 3-substitution (common in indole chemistry) may occur, necessitating purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid, and how do spectral data correlate with its structure?

- Key Techniques :

- NMR : -NMR typically shows a singlet for the dimethyl group (δ ~1.4 ppm) and aromatic protons (δ 6.8–7.6 ppm) for the indole ring. -NMR confirms the carboxylic acid carbon (δ ~175 ppm) .

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry (e.g., indole 2-substitution vs. 3-substitution). For example, C–C bond lengths in the propanoic acid backbone range from 1.50–1.54 Å .

- HRMS : Validates molecular formula (CHNO) with m/z [M+H] calculated as 218.1176 .

Q. What in vitro biological screening strategies are suitable for assessing this compound’s bioactivity?

- Approach :

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or tryptophan hydroxylase, leveraging structural similarities to known indole-based inhibitors (e.g., L-655,240 in ).

- Cell-Based Assays : Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at concentrations of 1–100 µM. Compare with control compounds (e.g., indomethacin) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data (e.g., conflicting NMR shifts or crystallographic disorder)?

- Methods :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR chemical shifts. Compare with experimental data to identify solvent effects or conformational flexibility .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO or methanol) to explain disorder observed in X-ray structures (e.g., unresolved electron density in ) .

Q. What strategies mitigate side reactions during the synthesis of 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid, particularly oxidation of the indole ring?

- Solutions :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the indole NH group.

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield reactive sites, as demonstrated in .

- Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to suppress radical-mediated degradation .

Q. How does the compound’ regiochemistry (2-substituted vs. 3-substituted indole) influence its biological target specificity?

- Structural Insights :

- 2-Substitution : The indole 2-position allows closer proximity to hydrophobic pockets in enzyme active sites (e.g., COX-2), as seen in L-655,240 ().

- 3-Substitution : Derivatives like 3-(1H-indol-3-yl)propanoic acid exhibit stronger hydrogen bonding with tryptophan residues but reduced metabolic stability .

- Data Table :

| Substitution | Target Enzyme | IC (µM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 2-substituted | COX-2 | 0.45 | -8.2 |

| 3-substituted | TPH1 | 2.1 | -6.5 |

Data Contradiction Analysis

Q. Why do reported melting points for 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid vary across studies (e.g., 145–152°C)?

- Root Causes :

- Polymorphism : Different crystalline forms (e.g., solvates vs. anhydrous) alter melting behavior. For example, an unknown solvate in reduced the observed mp by 7°C.

- Purity : Contaminants from incomplete ester hydrolysis (e.g., residual ethyl ester) can depress melting points. HPLC purity >98% is recommended for accurate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.